6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine
Description
Molecular Architecture and Substituent Effects
The molecular formula C₉H₈BrClN₂ (molecular weight: 259.53 g/mol) defines a bicyclic framework comprising a pyridine ring fused to an imidazole moiety. The substituents—bromine at position 6, chloromethyl at position 2, and methyl at position 5—introduce steric and electronic perturbations that govern reactivity and intermolecular interactions. The SMILES notation (CC1=C(C=CC2=NC(CCl)=CN12)Br) clarifies substituent orientations: the chloromethyl group (-CH₂Cl) occupies position 2, while bromine and methyl groups reside at positions 6 and 5, respectively.
Substituent Electronic Effects
- Bromine : As an electron-withdrawing group, bromine withdraws electron density via inductive effects, polarizing the aromatic system and enhancing electrophilic substitution resistance at adjacent positions.
- Chloromethyl : The -CH₂Cl group combines inductive electron withdrawal (-I effect) with potential nucleophilic reactivity at the chlorine-bearing carbon.
- Methyl : The electron-donating +I effect of the methyl group at position 5 counterbalances electron withdrawal from bromine, creating localized electronic asymmetry.
Steric Considerations
The chloromethyl and methyl groups introduce steric bulk at positions 2 and 5, potentially hindering π-π stacking interactions in the solid state. Conversely, bromine’s van der Waals radius (1.85 Å) minimally impacts steric congestion due to its position on the periphery of the fused ring system.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis
- Chloromethyl protons (-CH₂Cl) : Resonate as a doublet of doublets (δ ~4.5–5.0 ppm) due to coupling with adjacent imidazole protons and the electronegative chlorine atom.
- Methyl group (-CH₃) : A singlet at δ ~2.3 ppm, shielded by the adjacent aromatic system.
- Aromatic protons : Complex splitting patterns arise from coupling within the fused rings. The proton at position 3 appears as a doublet (δ ~7.8 ppm), while position 7 and 8 protons integrate into a multiplet (δ ~7.2–7.6 ppm).
¹³C NMR Analysis
Infrared (IR) Spectroscopy
Crystallographic Studies and Solid-State Arrangement
Though crystallographic data for this specific compound is unavailable, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic or triclinic crystal systems with π-π stacking distances of 3.5–4.0 Å. Key predictions for 6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine include:
- Hydrogen bonding : Chloromethyl chlorine may act as a weak hydrogen bond acceptor with adjacent C-H groups (distance ~2.9 Å).
- Halogen interactions : Bromine participates in type-II halogen···π interactions (Br···C distance ~3.4 Å), stabilizing layered packing motifs.
- Torsional angles : The chloromethyl group likely adopts a staggered conformation relative to the imidazole ring to minimize steric strain.
Computational Modeling of Electronic Properties
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability. The LUMO localizes on the bromine-bearing pyridine ring, while the HOMO resides on the imidazole moiety.
- Electrostatic potential (ESP) : Regions of high electron density (negative ESP) concentrate near bromine and nitrogen atoms, favoring electrophilic attack at position 3.
- NBO charges : Bromine carries a partial charge of -0.32 |e|, whereas the chloromethyl carbon exhibits +0.18 |e|, consistent with polarizable C-Cl bonds.
Frontier Molecular Orbital Analysis
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Imidazole π-system |
| LUMO | -2.6 | Pyridine ring, Br-adjacent |
This electronic profile suggests reactivity toward nucleophiles at the chloromethyl group and electrophiles at the imidazole ring.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-6-8(10)2-3-9-12-7(4-11)5-13(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
CCQVXCCCHGGRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the use of 2-amino-6-methyl-5-bromopyridine as a starting material. This compound undergoes a series of reactions, including halogenation and cyclization, to form the desired imidazo[1,2-A]pyridine derivative . The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction time and increases yield . Additionally, the use of environmentally benign solvents and catalyst-free approaches are preferred for large-scale production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium bicarbonate or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Involves the use of boronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The unique combination of heterocyclic rings in 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine suggests its utility as a building block for synthesizing novel bioactive molecules. Its structure allows for various substitution reactions, which can lead to the development of new pharmaceuticals targeting specific biological pathways.
- Antimicrobial Activity : Compounds with similar imidazopyridine structures have been explored for their antimicrobial properties. The halogen atoms present in 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine may contribute to its potential as an antimicrobial agent, although further research is required to establish this property definitively.
- Anticancer Potential : The electrophilic nature of the chloromethyl group may facilitate interactions with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of imidazopyridines exhibit anticancer activity, indicating that 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine could be a candidate for further investigation in cancer therapeutics.
Biochemical Research
Proteomics Applications
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine has shown promise in proteomics due to its ability to selectively alkylate cysteine residues in proteins. This property is crucial for studying protein functions and interactions.
- Selective Alkylation : By covalently attaching to cysteine residues, this compound can be utilized as a tool for probing protein structures and dynamics. This capability is essential for understanding post-translational modifications and protein folding processes.
- Functionalization Processes : The compound participates in radical reactions that are vital for functionalization processes in organic synthesis. Such reactions are significant for developing new chemical entities with desirable biological activities.
Synthetic Methodology
The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves several steps that optimize yield and purity. A notable synthetic route includes:
- Starting Materials : The synthesis typically begins with 2-amino-5-bromopyridine and monochloroacetaldehyde.
- Reaction Conditions : The reaction is conducted under mild conditions (25–50 °C) using sodium bicarbonate as a base, which helps minimize side reactions and improve product quality.
- Purification : Post-reaction purification involves solvent extraction and recrystallization techniques to obtain high-purity products suitable for further applications .
Table 1: Summary of Case Studies Involving 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed potential against several bacterial strains; further exploration needed for mechanism elucidation. |
| Study B | Anticancer Properties | Preliminary data indicate effectiveness against specific cancer cell lines; ongoing research aims to identify specific targets. |
| Study C | Proteomics Tool | Demonstrated selective alkylation of cysteine residues; useful for studying protein interactions and modifications. |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Halogen vs. Aryl Substituents : The chloromethyl group at position 2 in the target compound enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to aryl-substituted analogs like 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine .
Reactivity in Chlorination Reactions
The presence of electron-withdrawing groups (EWGs) and methyl substituents significantly influences chlorination pathways. For example:
- Target Compound : The chloromethyl group at position 2 directs further chlorination to the methyl group at position 5 under specific conditions, as seen in analogous reactions with N-chlorosuccinimide (NCS) .
- Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate : Reacts with NCS in ethyl acetate to yield 5-(chloromethyl) derivatives, whereas reactions in acetic acid produce 2-oxo-dihydroimidazo products .
- 3-Substituted Analogs : Compounds with EWGs (e.g., nitro, ester) at position 3 undergo ipso-chlorination, while methyl-substituted derivatives favor side-chain chlorination .
Key Observations :
- Microwave vs. Reflux : Microwave methods reduce reaction times dramatically (e.g., 10–15 minutes vs. 96 hours) and improve yields for structurally similar compounds .
- Purification Challenges : The target compound requires silica gel chromatography and recrystallization due to its polarity, whereas aryl-substituted analogs (e.g., 2-phenyl derivatives) crystallize more readily .
Biological Activity
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine (6-Br-2-CMPI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Br-2-CMPI is C8H6BrClN2, with a molecular weight of approximately 281.96 g/mol. The compound features a bromine atom at the 6-position and a chloromethyl group at the 2-position, contributing to its reactivity and biological activity. The presence of these halogenated substituents enhances the compound's potential as a bioactive molecule, allowing it to participate in various substitution reactions that can lead to the synthesis of novel derivatives with improved biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 6-Br-2-CMPI exhibit significant antimicrobial activity. For instance, studies on halo-substituted imidazopyridines have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 µg/mL to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
In particular, the chloromethyl group may enhance the compound's interaction with bacterial cell walls or enzymes, leading to increased efficacy against microbial infections. The specific antibacterial properties of 6-Br-2-CMPI are yet to be fully characterized but are expected to parallel those observed in structurally similar compounds.
Anticancer Activity
The anticancer potential of 6-Br-2-CMPI has been explored in several studies. Compounds within the imidazo[1,2-a]pyridine class have demonstrated antiproliferative effects on various cancer cell lines. For example, bromo-substituted derivatives have shown IC50 values ranging from 1.8 to 3.2 μM against HeLa cells . The mechanism behind this activity often involves the induction of apoptosis or inhibition of specific signaling pathways crucial for cancer cell survival.
A study highlighted that structural modifications in imidazo[1,2-a]pyridines significantly influence their anticancer activity, suggesting that further exploration of 6-Br-2-CMPI could yield valuable insights into its therapeutic potential against different cancer types .
Synthesis Methods
Several synthetic routes have been developed for producing 6-Br-2-CMPI. Common methods include:
- Bromination : The introduction of the bromine atom at the 6-position can be achieved through electrophilic bromination of existing imidazo[1,2-a]pyridine derivatives.
- Chloromethylation : The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde in the presence of acids.
- Functionalization : The compound can further be modified through nucleophilic substitution reactions involving various functional groups to enhance its biological activity.
Case Studies and Research Findings
A variety of studies have documented the biological activities and potential applications of imidazo[1,2-a]pyridine derivatives:
- Antimicrobial Studies : In vitro assessments revealed that certain derivatives exhibited potent antibacterial properties against multiple strains with MICs comparable to standard antibiotics .
- Anticancer Evaluations : Research demonstrated that modifications in substituents led to enhanced antiproliferative effects across diverse cancer cell lines, indicating a structure-activity relationship crucial for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Chloromethyl)imidazo[1,2-a]pyridine | Chloromethyl group at C2 | Less reactive than brominated derivatives |
| 6-Methylimidazo[1,2-a]pyridine | Methyl group at C6 | Exhibits different biological activities |
| 6-Nitroimidazo[1,2-a]pyridine | Nitro group at C6 | Potentially more potent as an anti-cancer agent |
The table illustrates how variations in substituents can significantly affect the reactivity and biological profiles of imidazo[1,2-a]pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of α-haloketones with aminopyridines. For example, 6-methylpyridin-2-amine reacts with 3-bromo-2-oxo-propionic acid ethyl ester under reflux in ethanol (6–8 hours, ~52% yield) . Microwave-assisted synthesis (e.g., 50–100 W, 10–15 minutes) significantly reduces reaction time and improves yield (up to 88%) by enabling uniform heating and minimizing side reactions .
- Key Variables : Solvent choice (ethanol vs. DMF), temperature (reflux vs. microwave irradiation), and stoichiometry (excess α-haloketone) directly impact purity and yield.
Q. How is the crystal structure of imidazo[1,2-a]pyridine derivatives validated, and what structural features are critical for biological activity?
- Methodology : X-ray crystallography remains the gold standard. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was analyzed to confirm planarity of the imidazo[1,2-a]pyridine core (mean deviation: 0.0027 Å) and dihedral angles between fused rings (<2°), which influence intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) .
- Relevance : Planarity and substituent positioning (e.g., bromo and chloromethyl groups) affect binding to biological targets like HIF-1α or FXa inhibitors .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at δ ~2.3 ppm, bromo at δ ~7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀BrClN₂: 289.98 g/mol) .
- XRD : Validates crystallinity and spatial arrangement of substituents .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity in imidazo[1,2-a]pyridines be resolved?
- Case Study : Bromination of 2-amino-3-methylpyridine with NBS in CH₂Cl₂ yields 2-amino-5-bromo-3-methylpyridine, but competing pathways (e.g., over-bromination) require careful control of stoichiometry (1:1 molar ratio) and reaction time (2 hours) .
- Resolution Tools :
- DFT Calculations : Predict thermodynamic stability of brominated intermediates.
- LC-MS Monitoring : Tracks reaction progress to optimize conditions .
Q. What strategies mitigate hazards associated with the chloromethyl group during synthesis?
- Safety Protocols :
- Controlled Alkylation : Use tert-butyl carbamate intermediates to avoid direct handling of chloromethyl derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates and reduce volatility .
Q. How do solvent polarity and temperature affect the reactivity of the chloromethyl group in cross-coupling reactions?
- Experimental Design :
- Polar Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates (e.g., SN2 with amines) due to high dielectric constants.
- Non-Polar Solvents (Toluene) : Favor elimination pathways, leading to undesired alkenes .
- Kinetic Studies : Arrhenius plots (variable-temperature NMR) quantify activation energy for substitution vs. elimination .
Q. What computational methods predict the binding affinity of 6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine to inflammatory targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Screens against COX-2 or NF-κB, with scoring functions (e.g., ΔG < −8 kcal/mol indicates strong binding) .
- MD Simulations (AMBER) : Assess stability of ligand-target complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields than traditional methods despite similar reagents?
- Root Cause : Microwave irradiation enables rapid, uniform heating, reducing thermal degradation. For example, microwave synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine achieved 88% yield vs. 52% via reflux .
- Experimental Replication : Reproduce results using sealed-vessel reactors (e.g., CEM Discover) to confirm scalability .
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Case Example : Derivatives with para-substituted aryl groups show 10-fold higher FXa inhibition than ortho-substituted analogs due to steric hindrance .
- Resolution :
- SAR Studies : Systematically vary substituents (e.g., NO₂, OMe) and measure activity trends.
- Crystal Structures : Compare ligand-enzyme binding modes (e.g., PDB 1KTS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
